molecular formula C14H23BrN2O B14419178 (NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide

(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide

Cat. No.: B14419178
M. Wt: 315.25 g/mol
InChI Key: HHPUBVMALXSKDQ-UHFFFAOYSA-N
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Description

(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide is a complex organic compound that features a pyridinium ion with an octyl chain and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide typically involves the reaction of 1-octylpyridinium chloride with hydroxylamine under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at room temperature to ensure the stability of the reactants .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The pyridinium ion can be reduced to form pyridine derivatives.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include nitroso and nitro derivatives, reduced pyridine compounds, and various substituted pyridinium salts.

Scientific Research Applications

(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt cell membranes.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide involves its interaction with cellular components. The pyridinium ion can interact with cell membranes, leading to increased permeability and potential cell lysis. The hydroxylamine group can undergo redox reactions, generating reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide is unique due to the presence of both the pyridinium ion and the hydroxylamine group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable subject of study in various fields of research.

Properties

Molecular Formula

C14H23BrN2O

Molecular Weight

315.25 g/mol

IUPAC Name

(NE)-N-[(1-octylpyridin-1-ium-4-yl)methylidene]hydroxylamine;bromide

InChI

InChI=1S/C14H22N2O.BrH/c1-2-3-4-5-6-7-10-16-11-8-14(9-12-16)13-15-17;/h8-9,11-13H,2-7,10H2,1H3;1H

InChI Key

HHPUBVMALXSKDQ-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCCC[N+]1=CC=C(C=C1)/C=N/O.[Br-]

Canonical SMILES

CCCCCCCC[N+]1=CC=C(C=C1)C=NO.[Br-]

Origin of Product

United States

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